

Spectroscopic and Structural Elucidation of 4-(3-ethoxyphenyl)benzoic acid: A Technical Guide

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Compound of Interest

Compound Name: **4-(3-ethoxyphenyl)benzoic Acid**

Cat. No.: **B1334131**

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic signature of **4-(3-ethoxyphenyl)benzoic acid**. In the absence of publicly available experimental data for this specific molecule, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and data from analogous compounds. Detailed experimental protocols for acquiring such data are also presented, offering a comprehensive resource for the characterization of this and similar biaryl compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-(3-ethoxyphenyl)benzoic acid**. These predictions are derived from the analysis of its chemical structure and comparison with known data for related compounds such as benzoic acid, 4-ethoxybenzoic acid, and various biphenyl derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Data (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11.0 - 13.0	broad singlet	1H	-COOH
~8.15	doublet	2H	Ar-H (ortho to -COOH)
~7.65	doublet	2H	Ar-H (meta to -COOH)
~7.35	triplet	1H	Ar-H (on ethoxy-substituted ring)
~7.20	doublet	1H	Ar-H (on ethoxy-substituted ring)
~7.15	singlet	1H	Ar-H (on ethoxy-substituted ring)
~6.95	doublet	1H	Ar-H (on ethoxy-substituted ring)
4.12	quartet	2H	-OCH ₂ CH ₃
1.45	triplet	3H	-OCH ₂ CH ₃

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~172.0	-COOH
~159.0	Ar-C (attached to $-\text{OCH}_2\text{CH}_3$)
~145.0	Ar-C (ipso, para to -COOH)
~142.0	Ar-C (ipso, meta to $-\text{OCH}_2\text{CH}_3$)
~131.0	Ar-C (ortho to -COOH)
~130.0	Ar-C (on ethoxy-substituted ring)
~129.0	Ar-C (ipso, attached to other ring)
~127.0	Ar-C (meta to -COOH)
~120.0	Ar-C (on ethoxy-substituted ring)
~115.0	Ar-C (on ethoxy-substituted ring)
~114.0	Ar-C (on ethoxy-substituted ring)
~63.5	$-\text{OCH}_2\text{CH}_3$
~15.0	$-\text{OCH}_2\text{CH}_3$

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid dimer)
~3050	Medium	Aromatic C-H stretch
~2980, ~2870	Medium	Aliphatic C-H stretch (-CH ₂ , -CH ₃)
~1700	Strong	C=O stretch (carboxylic acid)
~1600, ~1500	Medium-Strong	Aromatic C=C stretch
~1250	Strong	C-O stretch (aryl ether and carboxylic acid)
~1100	Medium	C-O stretch (alkyl ether)

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
242	High	[M] ⁺ (Molecular Ion)
225	Medium	[M - OH] ⁺
214	Medium	[M - C ₂ H ₄] ⁺ (from ethoxy group)
197	High	[M - COOH] ⁺
181	Medium	[M - C ₂ H ₅ O] ⁺
169	Medium	[M - C ₂ H ₄ - CO] ⁺
139	Medium	[C ₉ H ₇ O] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **4-(3-ethoxyphenyl)benzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of dry **4-(3-ethoxyphenyl)benzoic acid**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.[\[1\]](#)
- Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

^1H NMR Spectroscopy Protocol:

- The experiment is typically performed on a 400 MHz or higher field NMR spectrometer.[\[2\]](#)
- The spectrometer is locked onto the deuterium signal of the solvent.
- A standard single-pulse experiment is used for acquisition.
- The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[\[2\]](#)

^{13}C NMR Spectroscopy Protocol:

- The experiment is performed on a 100 MHz or higher field NMR spectrometer.[\[2\]](#)
- A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.[\[3\]](#)
- A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of ^{13}C .[\[3\]](#)
- Chemical shifts are referenced to the solvent peak.[\[2\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Solid Sample): This can be done using the KBr pellet method or the thin solid film method.[4][5]

- KBr Pellet Method:

- A small amount of the solid sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[5]
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[5]

- Thin Solid Film Method:

- Approximately 50 mg of the solid is dissolved in a few drops of a volatile solvent like methylene chloride.[4]
 - A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[4]
 - The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[4]

Data Acquisition:

- A background spectrum of the empty spectrometer (or a blank KBr pellet) is recorded.
- The prepared sample is placed in the sample holder of the FT-IR spectrometer.
- The spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Sample Preparation and Introduction:

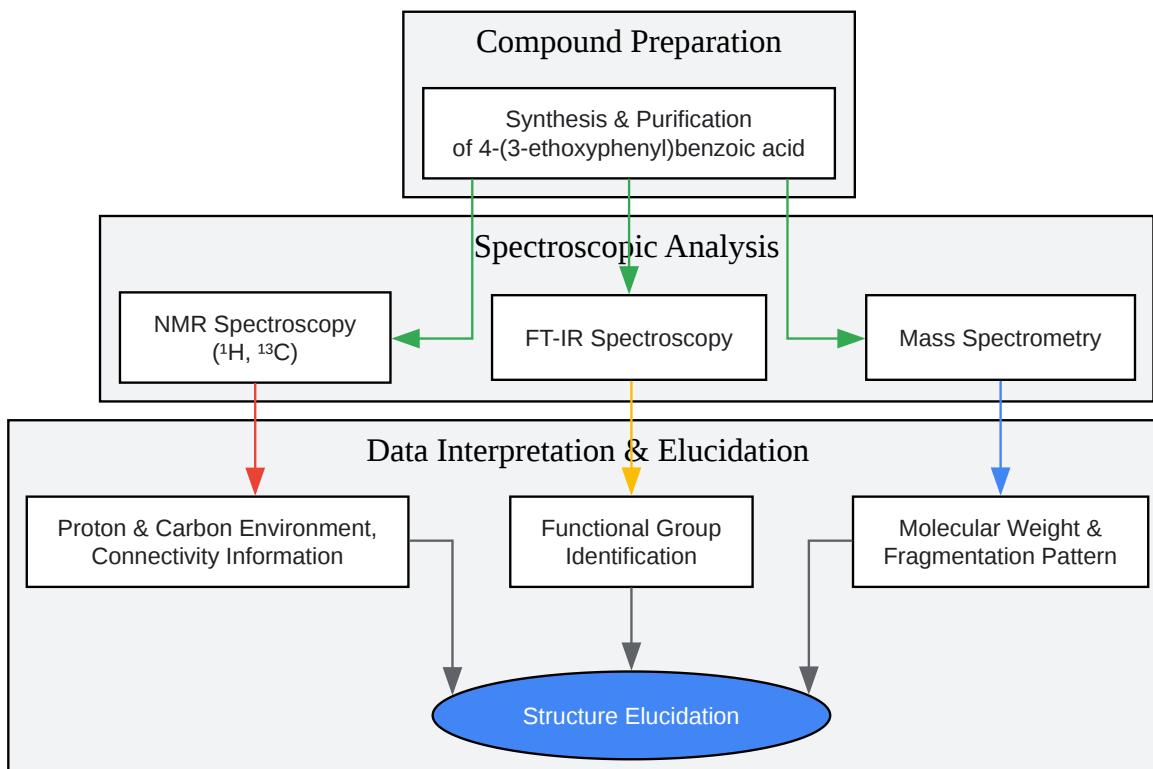
- For Electron Ionization (EI) mass spectrometry, the compound must be volatile.[6]
- A small amount of the solid sample (1-2 mg) is introduced into the mass spectrometer, often via a direct insertion probe.[6]
- The sample is heated to achieve a vapor pressure of at least 10^{-6} torr.[6]

Data Acquisition (Electron Ionization - EI):

- In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7]
- This causes ionization and fragmentation of the molecules.[7]
- The resulting positively charged ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[8]
- A detector records the abundance of each ion, generating a mass spectrum.[8]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of a novel compound like **4-(3-ethoxyphenyl)benzoic acid**.



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Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of **4-(3-ethoxyphenyl)benzoic acid**. The predicted NMR, IR, and MS data, in conjunction with the detailed experimental protocols, serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and structurally related compounds. The presented workflow illustrates the synergistic use of multiple spectroscopic techniques for unambiguous structure elucidation in drug development and chemical research.

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